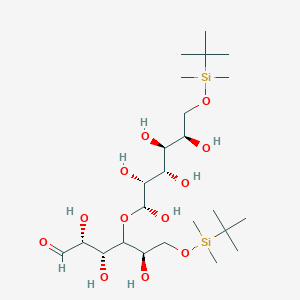
6,6'-Di-O-(tert-butyldimethylsilyl)-D-lactal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal” is a remarkable scientific compound used to study profound antiviral, antibacterial, and anti-inflammatory properties . It belongs to the category of Carbohydrates, Nucleosides & Nucleotides .
Synthesis Analysis
The synthesis of this compound involves careful manipulations of the aglycon’s nucleofugality . For instance, sequential treatment with tert-butyldiphenylsilyl chloride (TBDPSCl) in dry pyridine at room temperature for 6–8 hours affords 6,6′-di-O-silylated derivatives .Molecular Structure Analysis
The molecular formula of this compound is C25H46O10Si2 . The IUPAC name is (3aS,4R,6R,7R,7aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-[[ (2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-3,4-dihydro-2H-pyran-4-yl]oxy]-7-hydroxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one .Chemical Reactions Analysis
The chemical reactions involving this compound are typically monitored by thin-layer chromatography (TLC) on glass-packed precoated silica gel plates . The reactions are visualized by a UV detector or charring with 10% H2SO4 in EtOH (v/v) .Aplicaciones Científicas De Investigación
Kinetically controlled regiospecific silylation of polyols: A study by Leigh et al. (1994) discussed the tert-butyldimethylsilylation of unsymmetrical diols, including 6,6'-Di-O-(tert-butyldimethylsilyl)-D-lactal. This process occurs regiospecifically at the primary hydroxy group under neutral conditions, demonstrating a kinetically controlled discrimination between different primary hydroxy groups in polyol systems (Leigh, Martin, Smart, & Truscello, 1994).
Synthesis of N-acetyllactosamine derivatives: Toepfer and Schmidt (1993) described a synthesis method involving O-silyl-protected lactal and bis(2,2,2-trichloroethyl) azodicarboxylate. This method produces derivatives that are significant for biochemical applications (Toepfer & Schmidt, 1993).
Solvent-dependent diastereofacial selectivity: Cainelli et al. (2001) investigated how solvent interactions affect the diastereofacial selectivity of (2S)-O-(tert-butyldimethylsilyl)lactal towards ethylmagnesium bromide. This study provides insight into the importance of solvent effects on chemical reactions (Cainelli, Giacomini, Galletti, & Orioli, 2001).
Direct 3,6-di-O-protection of glucal and galactal: Research by Kinzy and Schmidt (1987) explored the use of tert-butyldimethylsilyl chloride for direct 3,6-di-O-protection of D-glucal and D-galactal, demonstrating its utility in glycoconjugate synthesis (Kinzy & Schmidt, 1987).
Enantioselective fluorination of tert-butoxycarbonyl lactones and lactams: A study by Suzuki et al. (2007) reported a catalytic enantioselective fluorination process for tert-butoxycarbonyl lactones and lactams, highlighting its significance in synthesizing fluorinated organic compounds (Suzuki, Goto, Hamashima, & Sodeoka, 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
(2R,3R,5R)-6-[tert-butyl(dimethyl)silyl]oxy-4-[(1R,2R,3S,4S,5R)-6-[tert-butyl(dimethyl)silyl]oxy-1,2,3,4,5-pentahydroxyhexoxy]-2,3,5-trihydroxyhexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52O12Si2/c1-23(2,3)37(7,8)34-12-15(27)17(29)19(31)20(32)22(33)36-21(18(30)14(26)11-25)16(28)13-35-38(9,10)24(4,5)6/h11,14-22,26-33H,12-13H2,1-10H3/t14-,15+,16+,17-,18+,19-,20+,21?,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVESDHUFJKYMIH-ZJJZJOARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C(C(C(C(O)OC(C(CO[Si](C)(C)C(C)(C)C)O)C(C(C=O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]([C@@H]([C@@H]([C@H]([C@H](O)OC([C@@H](CO[Si](C)(C)C(C)(C)C)O)[C@@H]([C@H](C=O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52O12Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6'-Di-O-(tert-butyldimethylsilyl)-D-lactal | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

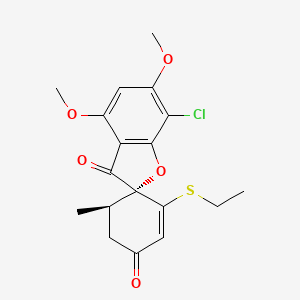

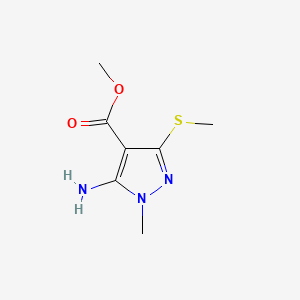
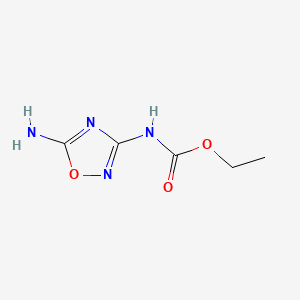
![(4S,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B585441.png)
![a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid](/img/structure/B585448.png)
![[(2R)-2-Amino-5-oxopyrrolidin-1-yl]acetic acid](/img/structure/B585451.png)
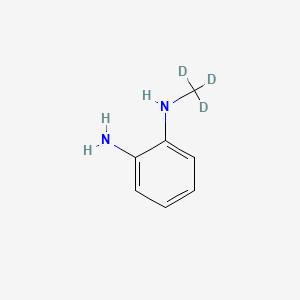
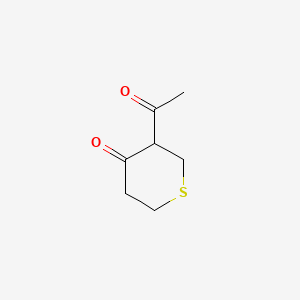
![3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B585458.png)